
1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium is a chemical compound belonging to the class of imidazolium salts. These compounds are known for their unique properties and applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of an imidazole ring with a methyl group at the first position and a tetradecyl chain at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium can be synthesized through several methods. One common approach involves the alkylation of 1-methylimidazole with tetradecyl bromide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 1-methylimidazole in an appropriate solvent, such as acetonitrile.
- Add tetradecyl bromide to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures.
- After completion, the product is isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolium oxides.
Reduction: Reduction reactions can convert the imidazolium salt to its corresponding imidazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetradecyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Imidazolium oxides.
Reduction: Imidazole derivatives.
Substitution: Various alkyl or aryl-substituted imidazolium salts.
Scientific Research Applications
1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the formulation of ionic liquids, which are employed as solvents in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. In catalytic applications, it facilitates the formation of reactive intermediates, thereby enhancing the efficiency of chemical reactions.
Comparison with Similar Compounds
1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium can be compared with other imidazolium salts, such as:
1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium: Similar structure but with a shorter alkyl chain, leading to different solubility and reactivity properties.
1-Methyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium: Longer alkyl chain, which may enhance its surfactant properties.
1-Methyl-3-dodecyl-2,3-dihydro-1H-imidazol-1-ium: Intermediate chain length, balancing solubility and reactivity.
The uniqueness of this compound lies in its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Properties
CAS No. |
180268-46-6 |
|---|---|
Molecular Formula |
C18H37N2+ |
Molecular Weight |
281.5 g/mol |
IUPAC Name |
1-methyl-3-tetradecyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C18H36N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20/h16-17H,3-15,18H2,1-2H3/p+1 |
InChI Key |
FIOYZGZRZWNKTB-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCCCN1C[NH+](C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



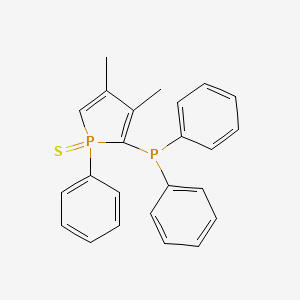


![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)

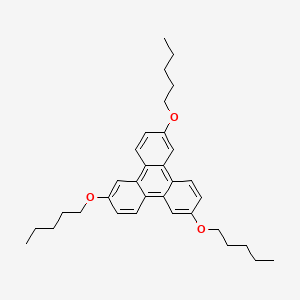
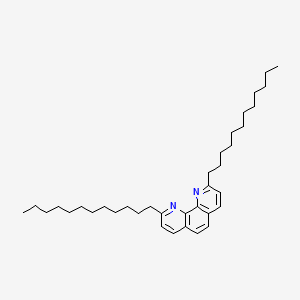
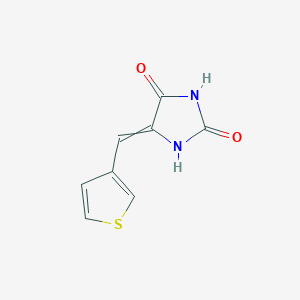

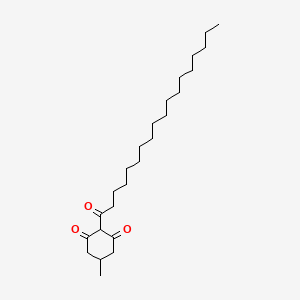
![N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine](/img/structure/B14274510.png)

![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)
